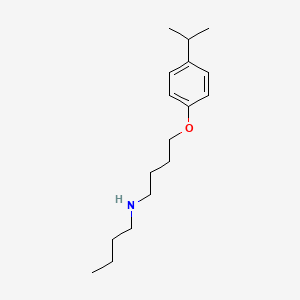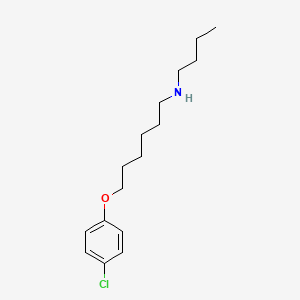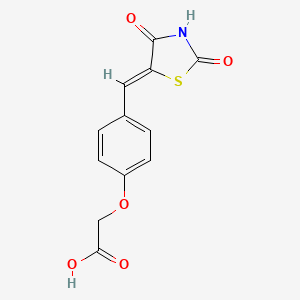
4-(ピペリジン-4-イル)ピリジン
概要
説明
4-(Piperidin-4-yl)pyridine is an organic compound that features a pyridine ring substituted with a piperidine moiety at the fourth position
科学的研究の応用
4-(Piperidin-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.
作用機序
Target of Action
Piperidine derivatives, which include 4-(piperidin-4-yl)pyridine, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives can exhibit a wide variety of biological activities . For instance, some piperidine derivatives have been found to inhibit tubulin polymerization, which is crucial for cell division and thus can have antiproliferative effects .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific chemical structure .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the specific chemical structure of the derivative, the biological environment in which it is acting, and the specific target it is interacting with .
生化学分析
Biochemical Properties
4-(Piperidin-4-yl)pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in cultured cells . These interactions are significant because COX-2 and iNOS are involved in inflammatory responses and other critical cellular processes. The compound’s ability to modulate these enzymes suggests that it could have potential therapeutic applications in treating inflammatory diseases.
Cellular Effects
The effects of 4-(Piperidin-4-yl)pyridine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Piperidin-4-yl)pyridine can affect the expression of genes involved in inflammation and oxidative stress . Additionally, it has been shown to impact cellular metabolism by modulating the activity of key metabolic enzymes. These effects highlight the compound’s potential as a modulator of cellular function and its relevance in studying cellular responses to various stimuli.
Molecular Mechanism
At the molecular level, 4-(Piperidin-4-yl)pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways . Additionally, 4-(Piperidin-4-yl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s role in various biochemical processes.
Temporal Effects in Laboratory Settings
The effects of 4-(Piperidin-4-yl)pyridine can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to 4-(Piperidin-4-yl)pyridine can lead to changes in gene expression and cellular metabolism. These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of 4-(Piperidin-4-yl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects. For instance, high doses of 4-(Piperidin-4-yl)pyridine have been associated with liver toxicity and other adverse outcomes in animal studies. Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
4-(Piperidin-4-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism . For example, the compound can modulate the activity of enzymes involved in the synthesis and degradation of important biomolecules. These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in regulating metabolic processes.
Transport and Distribution
The transport and distribution of 4-(Piperidin-4-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 4-(Piperidin-4-yl)pyridine can be transported into cells via specific membrane transporters, and it can bind to intracellular proteins that influence its distribution. Understanding these transport and distribution mechanisms is important for elucidating the compound’s cellular effects.
Subcellular Localization
4-(Piperidin-4-yl)pyridine exhibits specific subcellular localization patterns that influence its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, 4-(Piperidin-4-yl)pyridine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. These subcellular localization patterns are crucial for understanding the compound’s role in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)pyridine typically involves the reaction of pyridine with piperidine under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where pyridine derivatives are reacted with piperidine derivatives in the presence of a palladium catalyst and a base . Another method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods: Industrial production of 4-(Piperidin-4-yl)pyridine often employs large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
化学反応の分析
Types of Reactions: 4-(Piperidin-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon, cobalt, ruthenium, or nickel-based catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines and piperidines.
類似化合物との比較
Piperidine: A six-membered heterocyclic amine widely used in organic synthesis.
Pyridine: A basic heterocyclic organic compound with a nitrogen atom in the ring.
4-(Piperidin-4-yl)morpholine: A compound with similar structural features but different pharmacological properties.
Uniqueness: 4-(Piperidin-4-yl)pyridine stands out due to its combined pyridine and piperidine moieties, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
特性
IUPAC Name |
4-piperidin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBWBVGQZFJTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360731 | |
| Record name | 4-(piperidin-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-45-3 | |
| Record name | 1,2,3,4,5,6-Hexahydro-[4,4′]bipyridinyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(piperidin-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Piperidyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)



![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)
![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)


![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)
![1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1299506.png)


